![molecular formula C13H15N3O3S B10970857 3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10970857.png)
3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-エチル-1,3,4-チアゾール-2-イル)カルバモイル]ビシクロ[2.2.1]ヘプト-5-エン-2-カルボン酸は、ビシクロ構造とチアゾール環が組み合わされたユニークな複雑な有機化合物です。
2. 製法
合成経路と反応条件
3-[(5-エチル-1,3,4-チアゾール-2-イル)カルバモイル]ビシクロ[2.2.1]ヘプト-5-エン-2-カルボン酸の合成は、一般的に以下の手順で行われます。
チアゾール環の形成: チアゾール環は、ヒドラゾノイルハライドとチオシアン酸カリウムまたはチオセミカルバジド誘導体を反応させることで合成できます。
ビシクロ構造への結合: その後、チアゾール誘導体を特定の条件下でビシクロ[2.2.1]ヘプト-5-エン-2-カルボン酸誘導体と反応させて、最終的な化合物を形成します。
工業的生産方法
この化合物の工業的生産は、高収率と高純度を確保するために、上記の合成経路を最適化することが必要になるでしょう。これには、自動反応器の使用、精密な温度制御、再結晶またはクロマトグラフィーなどの精製技術が含まれる可能性があります。
3. 化学反応解析
反応の種類
3-[(5-エチル-1,3,4-チアゾール-2-イル)カルバモイル]ビシクロ[2.2.1]ヘプト-5-エン-2-カルボン酸は、以下を含むさまざまな種類の化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応に関与することができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化アルミニウムリチウム。
置換: 求電子置換のためのハロゲン化剤または求核置換のためのアミンなどの求核剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によりカルボン酸またはケトンが生成される場合があり、還元によりアルコールまたはアミンが生成される場合があります。
4. 科学研究への応用
3-[(5-エチル-1,3,4-チアゾール-2-イル)カルバモイル]ビシクロ[2.2.1]ヘプト-5-エン-2-カルボン酸は、いくつかの科学研究への応用があります。
医化学: この化合物のユニークな構造は、特に抗菌剤または抗がん剤として、創薬のための潜在的な候補となっています。
材料科学: その安定性と反応性により、ポリマーやナノ材料などの高度材料の合成に適しています。
生物学的研究: この化合物は、小分子と生体標的間の相互作用を研究するために使用でき、酵素阻害や受容体結合に関する洞察を提供します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Attachment to the Bicyclic Structure: The thiadiazole derivative is then reacted with a bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers or nanomaterials.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, providing insights into enzyme inhibition and receptor binding.
作用機序
3-[(5-エチル-1,3,4-チアゾール-2-イル)カルバモイル]ビシクロ[2.2.1]ヘプト-5-エン-2-カルボン酸の作用機序は、特定の分子標的との相互作用を伴います。 例えば、医薬品としての応用では、特定の酵素を阻害したり、受容体に結合したりすることで、正常な細胞プロセスを阻害し、治療効果をもたらす可能性があります 。正確な経路と標的は、特定の用途によって異なり、解明するにはさらなる研究が必要です。
6. 類似の化合物との比較
類似の化合物
2-アミノ-5-エチル-1,3,4-チアゾール: この化合物はチアゾール環を共有していますが、ビシクロ構造を持たないため、より単純です。
ビス-2-(5-フェニルアセトアミド-1,3,4-チアゾール-2-イル)エチルスルフィド: 異なる置換基を持つ別のチアゾール誘導体であり、グルタミナーゼ阻害剤として使用されます。
独自性
3-[(5-エチル-1,3,4-チアゾール-2-イル)カルバモイル]ビシクロ[2.2.1]ヘプト-5-エン-2-カルボン酸は、ビシクロ構造とチアゾール環が組み合わさっているため、ユニークです。この二重の機能は、さまざまな化学反応と用途のための汎用性の高いプラットフォームを提供し、より単純なチアゾール誘導体とは異なります。
類似化合物との比較
Similar Compounds
2-Amino-5-ethyl-1,3,4-thiadiazole: This compound shares the thiadiazole ring but lacks the bicyclic structure, making it less complex.
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: Another thiadiazole derivative with different substituents, used as a glutaminase inhibitor.
Uniqueness
3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its combination of a bicyclic structure and a thiadiazole ring. This dual functionality provides a versatile platform for various chemical reactions and applications, distinguishing it from simpler thiadiazole derivatives.
特性
分子式 |
C13H15N3O3S |
|---|---|
分子量 |
293.34 g/mol |
IUPAC名 |
3-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H15N3O3S/c1-2-8-15-16-13(20-8)14-11(17)9-6-3-4-7(5-6)10(9)12(18)19/h3-4,6-7,9-10H,2,5H2,1H3,(H,18,19)(H,14,16,17) |
InChIキー |
LEJGNWYTMKHNJO-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN=C(S1)NC(=O)C2C3CC(C2C(=O)O)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B10970777.png)
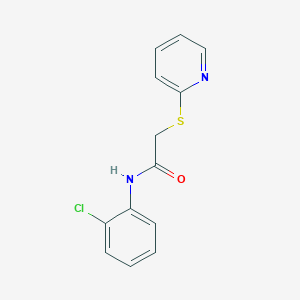
![3-{[4-(3-Methoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10970801.png)
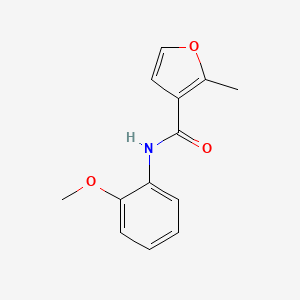
![1-[1-(2,4-Dimethylphenyl)ethyl]-3-(3-methylphenyl)urea](/img/structure/B10970806.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10970813.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]acetamide](/img/structure/B10970819.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B10970826.png)
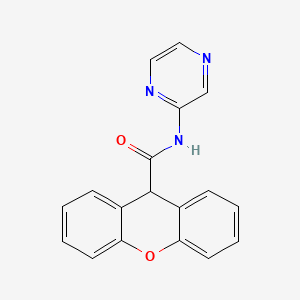
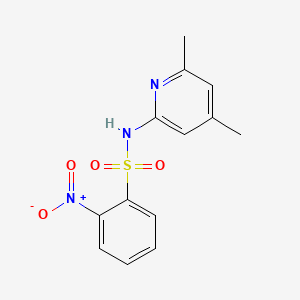
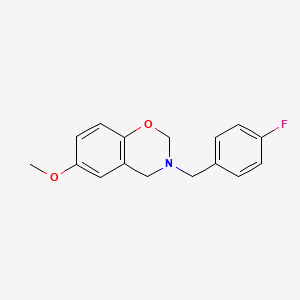
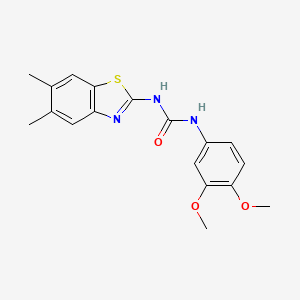
![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B10970849.png)
